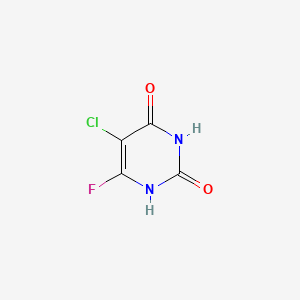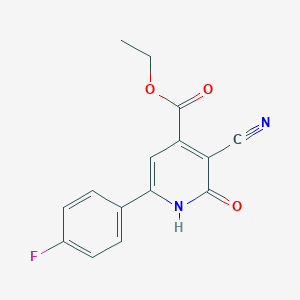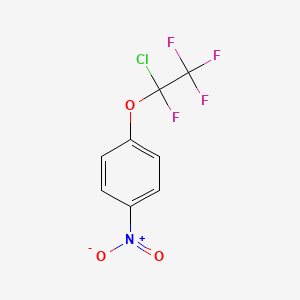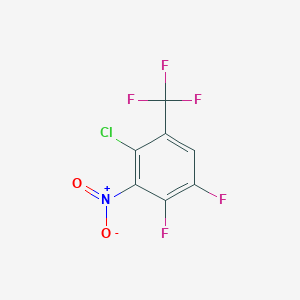
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate (3-ATPMT) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. 3-ATPMT has a variety of properties that make it a useful reagent in laboratory experiments, including its high solubility and stability.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, including peptides and proteins. It is also used as a catalyst in the synthesis of polymers. Additionally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is used as a cross-linking agent in the production of biodegradable polymers.
Mechanism of Action
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% acts as a catalyst in the synthesis of organic compounds. It acts by protonating the reactants, which increases their reactivity and facilitates the formation of the desired product. Additionally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% can act as an acid-base catalyst, which increases the rate of the reaction.
Biochemical and Physiological Effects
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is generally considered to be non-toxic and non-irritating. It is not known to have any significant biochemical or physiological effects in humans or animals.
Advantages and Limitations for Lab Experiments
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is also stable and non-toxic. Additionally, it has a high solubility in water and ethanol, which makes it easy to use in a variety of different laboratory settings. However, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is not soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97%. It could be used as a catalyst in the synthesis of other organic compounds, such as peptides and proteins. Additionally, it could be used as a cross-linking agent in the production of biodegradable polymers. Finally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% could be used in the development of new drugs, as it has been shown to increase the reactivity of certain compounds.
Synthesis Methods
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% can be synthesized from 3-amino-1,1,1-trifluoro-4-methyl-2-pentanol (ATPM) and toluenesulfonic acid. The reaction is typically carried out in anhydrous ethanol at room temperature. ATPM is first dissolved in the ethanol, and then toluenesulfonic acid is added. The mixture is stirred for several minutes until the reaction is complete.
properties
IUPAC Name |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H12F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(2)4(10)5(11)6(7,8)9/h2-5H,1H3,(H,8,9,10);3-5,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIJGQMXIYBCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)





